4-Methoxy-4-oxobutylzinc bromide

Organometallic Chemistry Cross-Coupling Functional Group Compatibility

Organozinc cross-coupling often demands cumbersome protecting-group strategies when Grignard or organolithium reagents are used, increasing step count and eroding yield. 4-Methoxy-4-oxobutylzinc bromide (0.50 M in THF) eliminates this bottleneck through intrinsic ester tolerance, enabling direct installation of a four-carbon methyl ester chain onto aryl or vinyl halides. • Pre-formed, titratable solution ensures consistent stoichiometry and batch-to-batch reproducibility. • Compatible with continuous flow and automated synthesis platforms for scalable production. • Streamlines SAR exploration by reducing synthetic steps in medicinal chemistry programs.

Molecular Formula C5H9BrO2Zn
Molecular Weight 246.4 g/mol
CAS No. 193820-00-7
Cat. No. B6316151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-oxobutylzinc bromide
CAS193820-00-7
Molecular FormulaC5H9BrO2Zn
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC[CH2-].[Zn+]Br
InChIInChI=1S/C5H9O2.BrH.Zn/c1-3-4-5(6)7-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
InChIKeyJWDNNDTXKNXSEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4-oxobutylzinc Bromide: Procurement Guide


4-Methoxy-4-oxobutylzinc bromide is an ester-functionalized organozinc halide reagent with molecular formula C5H9BrO2Zn and molecular weight 246.4 g/mol [1]. It belongs to the RZnX class of organozinc compounds, characterized by a reactive carbon-zinc bond adjacent to a methyl ester group, and is primarily supplied as a 0.50 M solution in tetrahydrofuran (THF) [2]. This reagent is designed for use in transition metal-catalyzed cross-coupling reactions, particularly Negishi couplings, where it serves as a nucleophilic C(sp³) donor for carbon-carbon bond formation .

Workflow Negishi cross-coupling with aryl/vinyl halides using Pd or Ni catalysis
Format Pre-formed 0.50 M solution in THF; compatible with inert-atmosphere protocols
Selection Ester-functionalized C(sp³) organozinc for substrates with sensitive groups

Why 4-Methoxy-4-oxobutylzinc Bromide Cannot Be Replaced


Generic substitution of 4-methoxy-4-oxobutylzinc bromide with alternative organometallic reagents, such as Grignard or organolithium reagents, is not scientifically valid due to fundamental differences in reactivity and functional group compatibility. Organozinc reagents, as a class, exhibit superior functional group tolerance compared to their organomagnesium (Grignard) and organolithium counterparts , allowing the presence of sensitive moieties like esters, ketones, and nitriles without requiring protecting group strategies [1]. Furthermore, within the organozinc family, the specific 4-methoxy-4-oxobutyl moiety is distinct from shorter-chain analogs like ethoxycarbonylmethylzinc bromide (C4) or ethoxycarbonylethylzinc bromide (C5), providing a different carbon chain length and steric environment for synthetic applications [2]. The following quantitative evidence establishes the specific differentiation points that justify procurement of this exact compound.

RZnX ester (C4, methyl ester)
vs
Grignard reagents: low functional group tolerance
Esters, ketones, nitriles may react; protecting-group strategies often needed, altering step economy.
4-Methoxy-4-oxobutyl (C4)
vs
2-(Ethoxycarbonyl)ethylzinc bromide (C3, ethyl ester)
Chain-length and ester mismatch may shift coupling regioselectivity and product lipophilicity.
Pre-formed organozinc halide
vs
Reformatsky reagent (in situ from α-halo ester)
Narrower electrophile scope; primarily reactive toward α,β-ethylenic ketones/esters.

4-Methoxy-4-oxobutylzinc Bromide: Differentiation Evidence


Functional Group Compatibility vs. Grignard Reagents

Organozinc reagents, including 4-methoxy-4-oxobutylzinc bromide, offer a demonstrably higher functional group tolerance compared to Grignard reagents. This is a class-level property where organozinc reagents remain inert toward many common functional groups that are reactive toward Grignard reagents. Specifically, esters, ketones, cyano, and nitro functions are unaffected by organozinc halides, obviating the need for protective group chemistry that is often required when using Grignard reagents [1]. This selectivity advantage is critical for the efficient synthesis of complex, densely functionalized molecules.

Functional group tolerance
Class-level
Target: compatible with esters, ketones, nitriles Grignard: rapid side reactions with same groups
Enables direct use of unprotected polyfunctional substrates.
Qualitative class advantage; verify under specific coupling conditions.
Organometallic Chemistry Cross-Coupling Functional Group Compatibility

Structural Differentiation: Chain Length and Ester Group

4-Methoxy-4-oxobutylzinc bromide possesses a distinct molecular architecture relative to its closest commercial analog, 2-(ethoxycarbonyl)ethylzinc bromide. The target compound features a methyl ester and a four-carbon (C4) butyl chain, whereas the analog contains an ethyl ester and a three-carbon (C3) propyl chain [1]. This difference in chain length and ester group (methyl vs. ethyl) can significantly influence reaction outcomes, including steric hindrance during transmetalation and the physical properties of the final coupled product, such as lipophilicity and crystallinity. The molecular weight of the target compound is 246.4 g/mol, compared to 247.4 g/mol for the ethyl analog [1].

Chain length & ester
Reported
C4 (butyl), methyl ester vs. analog C3 (propyl), ethyl ester
Architectural mismatch may alter steric and electronic outcomes.
Molecular weight difference minimal; structure, not mass, drives selectivity.
Organozinc Reagents Chain Length Optimization Cross-Coupling Selectivity

Expanded Substrate Scope vs. Reformatsky Reagents

4-Methoxy-4-oxobutylzinc bromide, as an ester-functionalized organozinc halide, is a versatile nucleophile for cross-coupling. However, it is important to distinguish its reactivity from that of Reformatsky reagents, which are generated in situ from α-halo esters and zinc. Reformatsky reagents exhibit a more limited scope, reacting primarily with α,β-ethylenic ketones and esters, often leading to lactonization [1]. In contrast, ordinary organozinc halides like 4-methoxy-4-oxobutylzinc bromide demonstrate broader reactivity with various Michael acceptors and electrophiles [1]. This broader scope enables the target compound to participate in a wider array of carbon-carbon bond-forming reactions compared to Reformatsky intermediates.

Electrophile scope
Class-level
Target: broad Michael acceptor range Reformatsky: limited to α,β-ethylenic ketones/esters
Supports wider synthetic utility beyond Reformatsky conditions.
Based on conjugate addition profiles; validate with intended electrophile.
Reformatsky Reaction β-Hydroxy Ester Synthesis Organozinc Chemoselectivity

Stability and Handling Requirements

While standard organozinc halides like 4-methoxy-4-oxobutylzinc bromide are air- and moisture-sensitive, recent advances have demonstrated that solid organozinc pivalates can be prepared with significantly enhanced stability [1]. This class-level advancement is relevant as it suggests a pathway for future formulation improvements. Currently, the target compound is supplied as a 0.50 M solution in THF, requiring strict inert atmosphere handling (argon) and storage at low temperatures (-17°C to 4°C) [2]. This is a standard requirement for most organozinc halides, and no specific data suggests the target compound is more or less stable than its closest analogs under these conditions.

Handling & storage
Supplier data
0.50 M in THF; inert atm., -17 to 4 °C
Standard organozinc halide requirements; no exceptional stability claimed.
Solid pivalate forms may offer improved stability in future formulations.
Organozinc Stability Solid-Phase Synthesis Automated Synthesis

Commercial Availability and Pricing

From a procurement perspective, 4-methoxy-4-oxobutylzinc bromide is commercially available as a 0.50 M solution in THF. Pricing data indicates a cost of approximately €903.50 for 50 mL (25 mmol) and €1373.20 for 100 mL (50 mmol) [1]. For comparison, the closely related 2-(ethoxycarbonyl)ethylzinc bromide (0.5 M in THF) is also commercially available, though direct pricing comparisons are not publicly available for the same quantities. The molecular weight of the target compound (246.4 g/mol) and its analog (247.4 g/mol) are nearly identical, meaning the cost per mole is driven primarily by synthetic route complexity and market factors, not by inherent material value.

Commercial pricing
Reported
€903.50 / 25 mmol (50 mL, 0.5 M)
Benchmark for procurement planning; comparator pricing not directly available.
Cost driven by synthetic complexity, not raw material value.
Organozinc Procurement Reagent Pricing Synthetic Economics

4-Methoxy-4-oxobutylzinc Bromide: Optimal Applications


Negishi Cross-Coupling for γ-Keto Esters

The primary application of 4-methoxy-4-oxobutylzinc bromide is in the palladium- or nickel-catalyzed Negishi cross-coupling with aryl or vinyl halides to form γ-keto esters. This reaction leverages the compound's functional group tolerance (as established in Section 3, Evidence Item 1) to install a four-carbon ester chain onto an aromatic or olefinic framework. The resulting γ-keto esters are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. The use of the pre-formed organozinc reagent avoids the need for in situ generation and the associated variability in yield and purity.

Functionalized Building Blocks for Medicinal Chemistry

In medicinal chemistry programs, the ability to rapidly incorporate a functionalized four-carbon linker is critical for exploring structure-activity relationships (SAR). 4-Methoxy-4-oxobutylzinc bromide enables the direct introduction of a methyl ester-terminated butyl chain onto core heterocycles or aromatic scaffolds without requiring protecting groups (as per Section 3, Evidence Item 1). This streamlined approach reduces the number of synthetic steps and accelerates the generation of compound libraries for biological screening.

Natural Product Synthesis with Specific Chain Length

The specific four-carbon chain of 4-methoxy-4-oxobutylzinc bromide is essential for the total synthesis of natural products that contain a butyl ester or related moiety. Using an alternative organozinc reagent with a different chain length (e.g., the three-carbon chain of 2-(ethoxycarbonyl)ethylzinc bromide) would result in an incorrect product and require additional synthetic manipulation (Section 3, Evidence Item 2). The precise molecular architecture of this reagent ensures the direct and efficient construction of the target natural product's carbon skeleton. [1]

Continuous Flow and Automated Synthesis

The availability of 4-methoxy-4-oxobutylzinc bromide as a stable, pre-formed 0.50 M THF solution makes it suitable for integration into continuous flow chemistry and automated synthesis platforms. Its defined concentration and consistent quality enable precise metering and reaction control, minimizing batch-to-batch variability. While standard organozinc halides are air- and moisture-sensitive (Section 3, Evidence Item 4), modern flow systems are well-equipped to handle such reagents, enabling the safe and scalable production of complex intermediates.

Application
Selection Property
Validation Focus
Negishi coupling to γ-keto esters
Ester-functionalized C(sp³) organozinc donor
Cross-coupling yield, functional group retention
Medicinal chemistry SAR exploration
Defined four-carbon linker with terminal methyl ester
Library scope, protecting-group-free route efficiency
Natural product total synthesis
Specific butyl ester chain architecture
Carbon-skeleton fidelity, elimination of chain-elongation steps
Continuous flow & automated synthesis
Pre-formed 0.50 M THF solution, consistent quality
Precise metering, batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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